molecular formula C17H25NO3 B13176520 Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13176520
M. Wt: 291.4 g/mol
InChI Key: CPDUUDZSURELND-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a 2-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The 2-methylphenyl group provides hydrophobic interactions, enhancing the binding affinity. The compound can inhibit or activate pathways depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy group on the piperidine ring, which influences its reactivity and binding properties. The presence of the 2-methylphenyl group also imparts distinct hydrophobic characteristics, making it suitable for applications requiring specific molecular interactions.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-12-7-5-6-8-13(12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3

InChI Key

CPDUUDZSURELND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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